![molecular formula C18H11Cl3N2O3 B289279 N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B289279.png)
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide
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Overview
Description
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide, commonly known as DCACF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCACF belongs to the class of furamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DCACF is not fully understood. However, it has been proposed that DCACF exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, DCACF has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. DCACF has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects
DCACF has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses and fungi, and modulate the activity of enzymes and proteins involved in various cellular processes. DCACF has also been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
DCACF has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. DCACF is also stable under a range of conditions, making it suitable for use in various experimental settings. However, DCACF has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DCACF. One area of interest is the development of DCACF-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of the potential use of DCACF as a therapeutic agent for the treatment of cancer, viral infections, and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of DCACF and its potential applications in various fields of scientific research.
Conclusion
DCACF is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been found to have potential uses in various fields, including cancer research, antiviral and antifungal therapy, and metal ion detection. Despite its potential, further studies are needed to fully understand the mechanism of action of DCACF and its limitations for use in lab experiments.
Synthesis Methods
The synthesis of DCACF involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and pyridine. The resulting intermediate is then reacted with furfurylamine to yield DCACF. The synthesis process has been optimized to obtain high yields of pure DCACF.
Scientific Research Applications
DCACF has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antifungal activities. DCACF has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, DCACF has been used as a reagent for the determination of amino acids and peptides in biological samples.
properties
Molecular Formula |
C18H11Cl3N2O3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-[2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl3N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25) |
InChI Key |
PKKGPSINZFMZBG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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